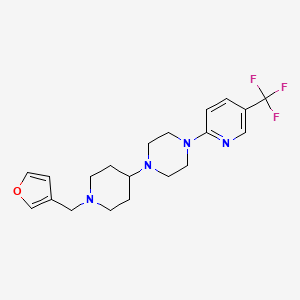

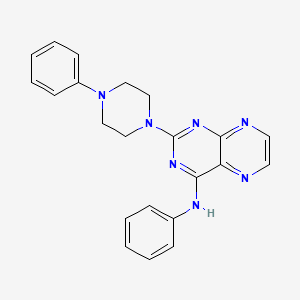

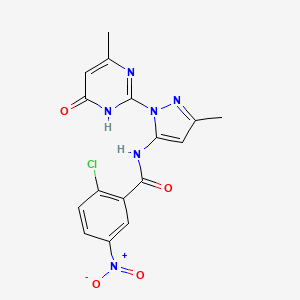

![molecular formula C18H15N3O3S2 B2553711 N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477216-06-1](/img/structure/B2553711.png)

N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical entity that appears to be a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but its structure suggests that it may possess interesting biological properties, as thiadiazole derivatives are known for their pharmacological activities.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be performed using various methods. For instance, the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups is reported, which is a solvent-free method providing a series of novel compounds . Although the exact synthesis of the compound is not detailed, the methods described in the papers could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques would be essential in confirming the structure of N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide as well.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the thiadiazole scaffold. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis of related compounds, which involves reactions such as cyclization and condensation . These reactions are crucial for the formation of the thiadiazole core and the attachment of various substituents that confer the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The papers suggest that these compounds exhibit good oral drug-like behavior, as predicted by ADMET properties using computational tools . The solubility, stability, and reactivity of these compounds can be inferred from their structural analogs, which are characterized by their ability to interact with biological targets, as evidenced by their anticancer and antimicrobial activities .

Applications De Recherche Scientifique

Anticancer Activity

The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives have shown significant promise as potent anticancer agents. For instance, certain derivatives incorporating the thiazole moiety have been synthesized using facile methods and evaluated for their anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with some compounds exhibiting notable efficacy (Gomha et al., 2017) Gomhaetal.,2017. These findings underscore the potential of compounds with 1,3,4-thiadiazole skeletons in contributing to the development of new anticancer therapeutics.

Synthesis of Heterocyclic Compounds

The exploration into the synthesis of heterocyclic compounds reveals a broad spectrum of biological activities. For example, the creation of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives has highlighted the versatility of thiadiazole derivatives in generating compounds with potential antimicrobial activities (Patel & Patel, 2015) Patel & Patel, 2015. This aligns with the ongoing search for new molecules that can address the growing challenge of antibiotic resistance.

Photophysical Properties

The study of photophysical properties of thiadiazole derivatives has led to the development of novel fluorescent materials. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, revealing significant photophysical properties including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE) Zhangetal.,2017. These characteristics make such compounds potential candidates for applications in optoelectronic devices and fluorescent markers.

Mécanisme D'action

Benzodioxole compounds, particularly those containing carboxamide, have shown anticancer activity . They have been found to reduce the secretions of α-fetoprotein (α-FP) in Hep3B cancer cells . Compound 2a, a benzodioxole derivative, has been found to induce arrest in the G2-M phase, indicating its antitumor activity .

Orientations Futures

The development and discovery of novel anticancer medications, including benzodioxole derivatives, remain extremely important due to various factors . These factors include treatments that may cause major side effects or can be rather expensive . Therefore, the discovery and development of novel anticancer agents, such as “N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide”, are still very necessary .

Propriétés

IUPAC Name |

N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-11(12-5-3-2-4-6-12)25-18-21-20-17(26-18)19-16(22)13-7-8-14-15(9-13)24-10-23-14/h2-9,11H,10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGONVOZDTKCSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

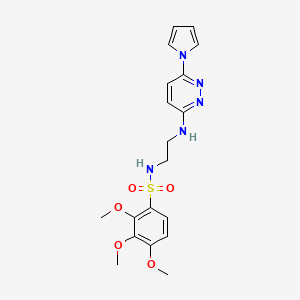

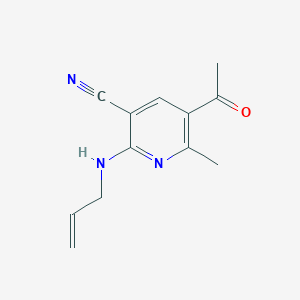

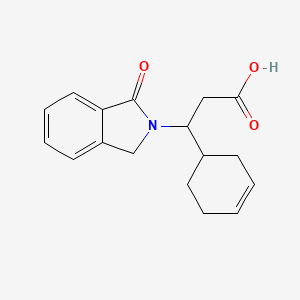

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)

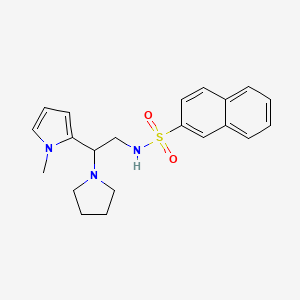

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)